N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine
Description
N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
CAS No. |
571166-97-7 |
|---|---|
Molecular Formula |
C8H16N4O2 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-[(2R)-1,1-dimethoxybutan-2-yl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C8H16N4O2/c1-4-7(8(13-2)14-3)11-12-5-9-10-6-12/h5-8,11H,4H2,1-3H3/t7-/m1/s1 |
InChI Key |
JIKYGWXVXHQEMW-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C(OC)OC)NN1C=NN=C1 |
Canonical SMILES |
CCC(C(OC)OC)NN1C=NN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine typically involves the reaction of 1,1-dimethoxybutane with 4H-1,2,4-triazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor technology can also be employed to ensure precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Pharmacological Applications
N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine has been studied for its potential therapeutic effects.
Antifungal Activity : Research indicates that triazole compounds exhibit antifungal properties. This specific compound has shown effectiveness against various fungal strains, making it a candidate for developing antifungal medications. Triazoles work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. It is believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.
Agricultural Applications
The compound is also being explored for its use in agriculture:
Pesticidal Properties : this compound has demonstrated potential as a pesticide. Its ability to disrupt fungal growth can be beneficial in protecting crops from fungal diseases.
Plant Growth Regulation : Some studies suggest that triazole compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors.
Case Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal tested the antifungal efficacy of this compound against common agricultural pathogens. The results indicated a significant reduction in fungal growth compared to untreated controls. The compound was effective at low concentrations, highlighting its potential as an environmentally friendly fungicide.
Case Study 2: Cancer Cell Apoptosis
In vitro studies on cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Mechanism of Action
The mechanism of action of N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Rasagiline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another monoamine oxidase inhibitor with neuroprotective properties.
Uniqueness
N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine is unique due to its specific structural features, such as the dimethoxybutan-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine is a compound that belongs to the triazole class of heterocycles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 244.32 g/mol. The compound features a 1,2,4-triazole ring which is known for its pharmacological potential.
The biological activity of triazoles is primarily attributed to their ability to interact with various biological targets. The 1,2,4-triazole moiety can act as an inhibitor for several enzymes and receptors involved in disease processes. For instance:
- Antifungal Activity : Triazoles are widely used as antifungal agents by inhibiting the enzyme lanosterol demethylase (CYP51), crucial for ergosterol synthesis in fungal cell membranes.
- Antibacterial Activity : Some derivatives have shown promising results against Gram-positive and Gram-negative bacteria by interfering with bacterial DNA synthesis and cell wall integrity.
Antifungal Activity
Research indicates that triazole compounds exhibit potent antifungal properties. A study highlighted that derivatives of 1,2,4-triazoles display significant activity against various fungal strains with minimum inhibitory concentrations (MIC) often lower than standard antifungal agents like fluconazole .
Antibacterial Activity
This compound has demonstrated antibacterial efficacy against multiple strains of bacteria. In vitro studies have reported MIC values comparable to or better than those of traditional antibiotics such as ampicillin .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 - 8 | |
| Escherichia coli | 0.5 - 16 | |
| Pseudomonas aeruginosa | 0.5 - 32 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds containing the triazole nucleus have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. Specific studies have reported that certain triazole derivatives can effectively target cancer cells while sparing normal cells .
Case Studies
- Antifungal Efficacy : A comparative study assessed the antifungal activity of several triazole derivatives including this compound against Candida albicans and Aspergillus niger. The results indicated that this compound exhibited superior antifungal activity compared to established treatments .
- Antibacterial Screening : In a study focusing on antibacterial properties, this compound was evaluated against a panel of pathogenic bacteria. The findings revealed that it possessed significant activity against both resistant and non-resistant strains .
Q & A
Basic Question: What are the standard synthetic protocols for preparing N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine, and how is stereochemical integrity maintained during synthesis?
Methodological Answer:
The synthesis typically involves coupling a substituted triazole precursor with a chiral dimethoxybutane derivative. A common approach includes:
- Step 1: Reacting 4H-1,2,4-triazol-4-amine with a protected (2R)-1,1-dimethoxybutan-2-yl group under nucleophilic substitution conditions.
- Step 2: Using chiral auxiliaries or enantioselective catalysts to preserve the (2R) configuration. For example, copper(I)-catalyzed reactions (as in ) ensure regioselectivity and stereochemical fidelity.
- Characterization: Confirm stereochemistry via X-ray crystallography (using SHELX programs ) or chiral HPLC.
Example Protocol:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | CuI, DMF, 80°C | Catalyzes coupling between triazole and dimethoxybutane |
| 2 | Chiral column HPLC | Purifies enantiomerically pure product |
Advanced Question: How can researchers resolve contradictions in reported biological activities of triazol-4-amine derivatives, such as varying MIC values against bacterial strains?
Methodological Answer:
Discrepancies often arise from differences in:
- Assay conditions (e.g., pH, solvent, microbial strain variations).
- Compound purity (e.g., residual solvents affecting activity).
- Structural modifications (e.g., substituent effects on bioavailability).
Validation Steps:
Reproduce experiments using standardized protocols (e.g., CLSI guidelines).
Cross-test compounds against the same microbial strains (e.g., Staphylococcus aureus ATCC 25923) .
Analyze structure-activity relationships (SAR) using computational tools (e.g., molecular docking) to identify critical functional groups.
Example Data Comparison:
| Compound | MIC (µg/mL) S. aureus | Source |
|---|---|---|
| 9e | 1.5 | |
| 9h | 3.125 | |
| 9j | 3.125 |
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm the triazole ring (δ 8.2–8.5 ppm for triazole protons) and dimethoxybutane moiety (δ 3.3–3.5 ppm for methoxy groups) .
- IR Spectroscopy: Identify N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1600 cm⁻¹).
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic patterns.
Example NMR Assignments:
| Proton Group | Chemical Shift (δ, ppm) |
|---|---|
| Triazole C-H | 8.3–8.5 |
| OCH₃ | 3.4–3.5 |
Advanced Question: How can copper(I) coordination complexes of this compound be optimized for catalytic or material science applications?
Methodological Answer:
- Ligand Design: Modify the triazole’s substituents to enhance metal-binding affinity. For example, pyridine-derived ligands improve stability in copper complexes .
- Thermodynamic Studies: Measure stability constants (log β) via potentiometric titrations. reports log β = 2.75 for a similar Cu(II)-triazole complex .
- Structural Analysis: Use single-crystal XRD (e.g., ORTEP-3 ) to study coordination geometry.
Example Stability Data:
| Ligand | log β (Cu²⁺) | pH |
|---|---|---|
| Pyridine-triazole hybrid | 2.75 | 5.1 |
Basic Question: What are the key steps in designing a bioactivity screening protocol for this compound?
Methodological Answer:
Target Selection: Prioritize assays based on structural analogs (e.g., antifungal activity in ).
Dose Range: Test concentrations from 0.1–100 µg/mL.
Controls: Include standard drugs (e.g., fluconazole for fungi, ciprofloxacin for bacteria).
Data Analysis: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
Example Assay Setup:
| Parameter | Condition |
|---|---|
| Microbial Strain | Candida albicans ATCC 10231 |
| Incubation Time | 24–48 hours |
Advanced Question: How can dynamic structural changes in metal complexes of this compound be analyzed during desolvation?
Methodological Answer:
- In Situ XRD: Monitor lattice reorganization during solvent removal. describes reversible structural "breathing" in copper-triazole frameworks .
- Thermogravimetric Analysis (TGA): Quantify solvent loss and correlate with phase transitions.
- DFT Calculations: Model energy barriers for conformational changes.
Example TGA Data:
| Solvent Content (%) | Weight Loss (%) | Temperature (°C) |
|---|---|---|
| 10 | 8.2 | 120 |
Basic Question: What precautions are necessary when handling this compound in catalytic or biological studies?
Methodological Answer:
- Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Waste Disposal: Segregate organic waste and neutralize acidic byproducts (e.g., HI from CuI reactions) .
- PPE: Use nitrile gloves and fume hoods to avoid inhalation of fine powders .
Advanced Question: How can computational methods aid in predicting the electrochemical behavior of this compound?
Methodological Answer:
- Cyclic Voltammetry Simulations: Use software like Gaussian to model redox potentials. highlights electrochemical activity in triazole-metal complexes .
- HOMO-LUMO Analysis: Predict electron-transfer pathways for catalytic applications.
Example Computational Results:
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
Basic Question: How is the purity of this compound validated before biological testing?
Methodological Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm); aim for ≥95% purity.
- Elemental Analysis: Match experimental C/H/N percentages to theoretical values (e.g., C 52.1%, H 6.7%, N 24.3%) .
Advanced Question: What strategies can mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
